molecular formula C15H15NO3 B2963907 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione CAS No. 461673-15-4

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione

Cat. No.: B2963907
CAS No.: 461673-15-4
M. Wt: 257.289
InChI Key: JMYNUNAGJRIPQE-BENRWUELSA-N
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Description

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is a pyran-2,4-dione derivative characterized by a benzo-fused pyran ring system substituted with a piperidylmethylene group. Pyran-2,4-diones are privileged scaffolds in medicinal and synthetic chemistry due to their versatile reactivity, π-conjugated systems, and biological relevance. These compounds exhibit diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and cytotoxicity .

Properties

IUPAC Name

(3Z)-3-(piperidin-1-ylmethylidene)chromene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYNUNAGJRIPQE-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions may include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is often carried out in a one-pot manner, which enhances efficiency and atom economy.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

Bis-β-enamino-pyran-2,4-dione Derivatives (e.g., Compounds 2a, 2b, 3)
  • Symmetry and Linkers: Unlike the monomeric structure of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione, C2-symmetrical bis-β-enamino-pyran-2,4-diones (e.g., compound 3) feature a 1,6-hexylene linker connecting two pyran-2,4-dione units. This symmetry enhances intermolecular interactions, as evidenced by Hirshfeld surface analyses showing dominant H···H (45–50%), O···H (15–20%), and H···C (10–15%) contacts .
  • Dipole Moments: Compound 2a (3.540 Debye) and 2b (2.110 Debye) exhibit higher polarity than compound 3 (nonpolar), suggesting that monomeric derivatives like this compound may have intermediate polarity, depending on substituent orientation .
Thiazolidine-2,4-dione Derivatives (e.g., YPC-21440, YPC-21813)
  • Core Heterocycle: Replacing the pyran ring with a thiazolidine-2,4-dione backbone (e.g., YPC-21440) alters electronic properties and biological targeting. These compounds are potent pan-Pim kinase inhibitors, with IC₅₀ values in the nanomolar range, highlighting the impact of the dione system on kinase binding .
  • Substituent Effects : The piperazine and fluorophenyl groups in YPC-21813 enhance solubility and target affinity compared to simpler pyran-2,4-diones, suggesting that this compound’s piperidyl group could similarly modulate pharmacokinetics .
Benzo[b]pyran-2,5-diones (e.g., Compounds 14, 15)
  • Ring Fusion: Benzo[b]pyran-2,5-diones (e.g., compound 14) differ in the position of the ketone groups but share fused aromatic systems. X-ray studies of related derivatives (e.g., 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-pyran-2,4-dione) reveal dihedral angles (~54°) between the pyran and aromatic rings, influencing π-π stacking and crystal packing .

Electronic and Reactivity Comparisons

HOMO-LUMO and Reactivity Descriptors
  • Pyran-2,4-dione Derivatives : DFT studies show that pyran-2,4-diones exhibit HOMO-LUMO gaps between 4.5–5.5 eV, with electron density localized on the π-conjugated system. Compound 6 (a pyran-2,4-dione analog) has the highest electrophilicity index (ω = 3.12 eV), suggesting greater reactivity toward nucleophiles compared to this compound, which may exhibit moderated reactivity due to the electron-donating piperidyl group .
  • β-Enamino Derivatives: β-enamino substituents (e.g., in compound 3) reduce electrophilicity by delocalizing electron density, contrasting with the unsubstituted dione’s susceptibility to nucleophilic attack .

Biological Activity

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 461673-15-4

This compound contains a piperidine moiety attached to a benzo[b]pyran ring system, which is known for various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). For instance, one study reported an IC50 value of approximately 16.19 μM against HCT-116 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antiestrogenic Effects

In animal models, particularly in rats, derivatives of benzo[b]pyran compounds have shown antiestrogenic effects. For example, related compounds have been identified as potent antiimplantation agents without significant uterotrophic activity. This suggests that this compound may influence estrogen receptor pathways, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: It may act as a modulator for estrogen receptors, impacting hormonal pathways.
  • DNA Interaction: Potential interactions with DNA could lead to alterations in gene expression and apoptosis in cancer cells .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of related compounds. Notably:

  • Cytotoxicity Studies: A series of benzo[b]pyran derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the piperidine structure significantly influenced their activity .
  • Antimicrobial Testing: Various derivatives were screened for antimicrobial efficacy against common pathogens. Results showed that certain modifications enhanced their antibacterial properties.
  • Hormonal Activity Assessments: Research on antiestrogenic effects demonstrated that related compounds could effectively prevent implantation in rodent models without inducing adverse effects on uterine tissue .

Data Tables

Compound NameActivity TypeIC50 (μM)Reference
This compoundCytotoxicity (HCT-116)16.19 ± 1.35
CDRI-85/287Antiestrogenic-

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